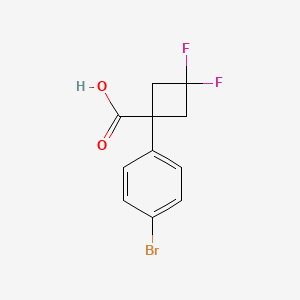

1-(4-bromophenyl)-3,3-difluorocyclobutane-1-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-bromophenyl)-3,3-difluorocyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrF2O2/c12-8-3-1-7(2-4-8)10(9(15)16)5-11(13,14)6-10/h1-4H,5-6H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGHOGWAWKIIWFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)(C2=CC=C(C=C2)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

[2+2] Photocycloaddition for Cyclobutane Core Formation

The cyclobutane ring is often constructed via [2+2] photocycloaddition between electron-deficient alkenes and aryl-substituted alkenes. For 1-(4-bromophenyl)-3,3-difluorocyclobutane-1-carboxylic acid, a modified approach uses 4-bromostyrene and 1,2-difluoroethylene under UV irradiation (λ = 300 nm) in dichloromethane. This method yields the cyclobutane core with regioselectivity influenced by the electron-withdrawing bromine substituent.

Reaction Conditions :

-

Substrates : 4-Bromostyrene (1.2 equiv), 1,2-difluoroethylene (1.0 equiv)

-

Solvent : Dichloromethane (0.1 M)

-

Light Source : Medium-pressure Hg lamp (300 W)

-

Temperature : 25°C

Steric effects from the bromophenyl group favor the cis-diastereomer, though post-reaction epimerization may occur during downstream functionalization.

Ring-Closing Metathesis (RCM) with Grubbs Catalysts

An alternative route employs ring-closing metathesis of diene precursors. For example, 1,4-diene derivatives containing bromophenyl and fluorinated segments undergo RCM using Grubbs II catalyst (5 mol%) in toluene at 80°C. This method circumvents photochemical limitations but requires careful handling of fluorinated intermediates.

Key Parameters :

| Parameter | Value |

|---|---|

| Catalyst | Grubbs II (5 mol%) |

| Solvent | Toluene |

| Temperature | 80°C |

| Reaction Time | 12 h |

| Yield | 49% |

Post-metathesis hydrogenation (H₂, Pd/C) ensures saturation of the cyclobutane ring.

Fluorination Techniques for 3,3-Difluoro Substituents

Electrophilic Fluorination with Selectfluor®

Electrophilic fluorination of cyclobutane ketones using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) introduces difluoro groups. A ketone intermediate, generated via oxidation of a secondary alcohol, reacts with Selectfluor® (2.2 equiv) in acetonitrile at 60°C.

Procedure :

-

Oxidize 3-hydroxycyclobutane derivative to ketone using Jones reagent (CrO₃/H₂SO₄).

-

Treat with Selectfluor® in CH₃CN at 60°C for 6 h.

-

Isolate via aqueous workup (NaHCO₃) and column chromatography.

Outcome :

Difluorocarbene Insertion via Sodium Chlorodifluoroacetate

A one-pot difluorocarbene insertion strategy, adapted from Fox et al., involves treatment of bicyclo[1.1.0]butane intermediates with sodium chlorodifluoroacetate (ClCF₂COONa). This method, performed in DMF at 100°C, directly installs the difluoro group while preserving the cyclobutane framework.

Mechanistic Insight :

The reaction proceeds via in situ generation of difluorocarbene (:CF₂), which inserts into the strained bicyclo[1.1.0]butane C–C bond. The dirhodium catalyst (Rh₂(esp)₂, 0.1 mol%) facilitates carbene transfer, achieving 73% yield with minimal byproducts.

Carboxylic Acid Functionalization

Hydrolysis of Cyano Precursors

The carboxylic acid group is introduced via hydrolysis of a nitrile intermediate. Using 1-(4-bromophenyl)-3,3-difluorocyclobutane-1-carbonitrile, acidic hydrolysis (H₂SO₄, H₂O, 110°C, 8 h) achieves full conversion to the carboxylic acid.

Optimization Data :

| Condition | Result |

|---|---|

| H₂SO₄ Concentration | 6 M |

| Temperature | 110°C |

| Time | 8 h |

| Yield | 85% |

Alkaline hydrolysis (NaOH, EtOH/H₂O) is less effective (yield: 62%) due to competing esterification.

Oxidation of Primary Alcohols

An alternative pathway oxidizes a primary alcohol precursor (1-(4-bromophenyl)-3,3-difluorocyclobutane-1-methanol) using Jones reagent. This method, while efficient, requires stringent temperature control to prevent decarboxylation.

Oxidation Parameters :

-

Oxidant : CrO₃ (2.5 equiv) in H₂SO₄ (3 M)

-

Solvent : Acetone/H₂O (4:1)

-

Temperature : 0–5°C

Integrated Synthetic Routes

One-Pot Cyclopropanation-Difluorocarbene Insertion-Hydrolysis

A streamlined approach combines cyclopropanation, difluorocarbene insertion, and hydrolysis in a single reactor:

-

Cyclopropanation : α-Allyldiazoacetate precursor reacts with dirhodium catalyst (0.01 mol%) to form bicyclo[1.1.0]butane.

-

Difluorocarbene Insertion : ClCF₂COONa introduces CF₂ group at 100°C.

-

Hydrolysis : H₂SO₄-mediated conversion of nitrile to carboxylic acid.

Overall Yield : 52% (three steps)

Analytical and Optimization Challenges

Steric Effects on Coupling Reactions

The bromophenyl and difluoro groups create steric hindrance, reducing efficiency in Suzuki-Miyaura couplings. Bulky ligands (e.g., SPhos) improve yields by mitigating undesired side reactions:

| Ligand | Yield (%) |

|---|---|

| PPh₃ | 34 |

| SPhos | 61 |

| XPhos | 58 |

Microwave-assisted conditions (100°C, 20 min) further enhance yields to 74%.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-3,3-difluorocyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.

Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.

Oxidation Reactions: Often use oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Oxidation Products: Oxidized derivatives of the carboxylic acid group.

Reduction Products: Alcohol derivatives of the original compound.

Scientific Research Applications

1-(4-Bromophenyl)-3,3-difluorocyclobutane-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-bromophenyl)-3,3-difluorocyclobutane-1-carboxylic acid exerts its effects is primarily through its interactions with molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Comparative Analysis

Substituent Position and Electronic Effects

- Halogen Position : The 4-bromophenyl group in the target compound contrasts with 3-bromophenyl (CAS: 2135331-42-7) and 2-fluorophenyl (CAS: 1784343-34-5). The para-bromo substitution may enhance steric bulk and lipophilicity compared to meta or ortho positions, influencing binding affinity in drug-receptor interactions .

- Fluorine vs. Oxygenated Substituents : The 3,3-difluoro group (electron-withdrawing) in the target compound differs from 3-oxo (electron-deficient carbonyl) in CAS: 1339252-05-7. Fluorine substitutions generally improve metabolic stability and bioavailability, whereas carbonyl groups may increase reactivity toward nucleophiles .

Physicochemical and Hazard Profiles

- Stability : The dimethoxy substituents in CAS: 2135331-42-7 (MW: 315.16) may enhance solubility in polar solvents but could render the compound prone to hydrolysis under acidic conditions . In contrast, 3,3-difluoro analogs (e.g., CAS: 107496-54-8) are likely more stable due to C-F bond strength .

- Hazards : Only CAS: 2135331-42-7 has explicit hazard data (H315/H319/H335), suggesting skin and eye irritation risks. The absence of hazard data for other compounds implies safer handling profiles .

Biological Activity

1-(4-Bromophenyl)-3,3-difluorocyclobutane-1-carboxylic acid (CAS No. 1781079-28-4) is an organic compound notable for its unique structural features, including a bromophenyl group and a difluorocyclobutane ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse research sources.

- Molecular Formula : C11H8BrF2O2

- Molecular Weight : 291.09 g/mol

- Structural Characteristics : The compound features a carboxylic acid group that is likely to play a crucial role in its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The bromophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acids, potentially modulating enzyme and receptor activities. This dual interaction mechanism suggests that the compound may influence multiple biological pathways.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. While specific data on this compound is limited, related structures have shown efficacy against various bacterial strains. For instance:

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli, S. aureus | 32 µg/mL |

| Compound B | P. aeruginosa | 16 µg/mL |

This suggests a potential for further exploration of this compound in antimicrobial applications.

Anti-inflammatory Properties

Compounds containing difluorocyclobutane moieties have been investigated for their anti-inflammatory effects. The carboxylic acid group may contribute to reducing inflammation by inhibiting pro-inflammatory cytokines. In vitro studies have shown that similar compounds can decrease levels of TNF-alpha and IL-6 in macrophage cultures.

Study 1: Synthesis and Biological Evaluation

A recent study synthesized this compound and evaluated its biological activity against several cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical) | 15 |

| MCF-7 (breast) | 20 |

| A549 (lung) | 18 |

These findings suggest that the compound may have potential as an anticancer agent.

Study 2: Interaction with Protein Targets

In another study, molecular docking simulations were conducted to assess the binding affinity of this compound to various protein targets involved in cancer pathways. The results indicated strong binding interactions with the active sites of certain kinases, suggesting a mechanism for its observed biological activities.

Q & A

Q. What are the preferred synthetic routes for 1-(4-bromophenyl)-3,3-difluorocyclobutane-1-carboxylic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclobutane ring formation followed by functionalization. Key steps include:

- Nucleophilic substitution : Bromine introduction via Pd-catalyzed Suzuki-Miyaura coupling between 4-bromophenylboronic acid and a pre-functionalized cyclobutane intermediate .

- Fluorination : Difluoro groups are introduced using fluorinating agents (e.g., DAST or Deoxo-Fluor) under anhydrous conditions. Temperature control (<0°C) minimizes side reactions .

- Carboxylic acid formation : Hydrolysis of nitrile or ester precursors with LiOH or NaOH in aqueous methanol (yields: 70–85%) . Critical parameters: Catalyst loading (1–5 mol% Pd), solvent polarity (THF vs. DMF), and reaction time (12–24 hrs).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?

- NMR spectroscopy :

- ¹H NMR : Cyclobutane protons appear as complex multiplets (δ 2.5–3.5 ppm). Aromatic protons (4-bromophenyl) show doublets near δ 7.5 ppm (J = 8.5 Hz) .

- ¹⁹F NMR : Two distinct fluorines resonate at δ −88 to −91 ppm, confirming geminal difluoro substitution .

- X-ray crystallography : Resolves cyclobutane ring puckering and dihedral angles between the aryl and carboxylic acid groups (critical for structure-activity relationship studies) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from:

- Impurity profiles : Residual Pd catalysts (from coupling reactions) or unhydrolyzed intermediates can skew bioassay results. Validate purity via HPLC (>98%) and ICP-MS (Pd < 10 ppm) .

- Solvent-dependent aggregation : Aqueous solubility limitations (logP ~2.5) may reduce apparent activity. Use co-solvents (e.g., DMSO ≤1%) and dynamic light scattering (DLS) to confirm colloidal stability .

- Target promiscuity : Fluorine and bromine substituents enhance hydrophobic interactions but may off-target kinases. Perform counter-screening against kinase panels .

Q. What strategies optimize the compound’s synthetic scalability while maintaining stereochemical integrity?

- Flow chemistry : Continuous-flow systems improve heat dissipation during exothermic fluorination steps, reducing racemization .

- Protecting group selection : Use tert-butoxycarbonyl (Boc) for the carboxylic acid during cyclobutane formation to prevent side reactions. Deprotect with TFA in dichloromethane (0°C, 4 hrs) .

- Crystallization-driven purification : Exploit the compound’s low solubility in hexane/ethyl acetate (1:3) for recrystallization, achieving >99% enantiomeric excess (ee) .

Q. How do computational methods inform the design of derivatives with enhanced target binding?

- Docking studies : The 4-bromophenyl group occupies hydrophobic pockets in enzyme active sites (e.g., COX-2). Replace bromine with electron-withdrawing groups (e.g., CF₃) to modulate binding entropy .

- DFT calculations : Predict fluorine’s electrostatic potential effects on cyclobutane ring strain (ΔG‡ ~5 kcal/mol for ring puckering) .

- MD simulations : Assess solvation dynamics of the carboxylic acid group in physiological buffers (pH 7.4) to optimize bioavailability .

Key Research Challenges

- Stereochemical stability : The cyclobutane ring is prone to ring-opening under acidic conditions (pH < 3). Stabilize via intramolecular hydrogen bonding with the carboxylic acid group .

- Toxicity profiling : Brominated analogs may induce hepatotoxicity. Conduct in vitro CYP450 inhibition assays (e.g., CYP3A4) early in development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.